Z-D-Ala-Gly-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

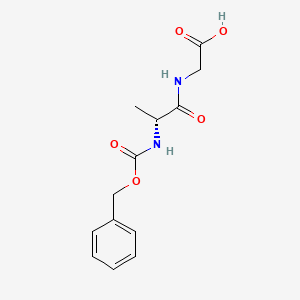

Z-D-Ala-Gly-OH is a useful research compound. Its molecular formula is C13H16N2O5 and its molecular weight is 280.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Z-D-Ala-Gly-OH, also known as 2-[[(2R)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid or ®-2-(2-(((Benzyloxy)carbonyl)amino)propanamido)acetic acid, primarily targets the D-Ala:D-Ala ligase . This enzyme plays a crucial role in bacterial cell wall peptidoglycan biosynthesis .

Mode of Action

The compound interacts with its target, D-Ala:D-Ala ligase, through a distinct phosphorylated form of the antibiotic D-cycloserine . This interaction reveals a bimodal mechanism of action for a single antibiotic on different enzyme targets . The compound also demonstrates a site-selective formation of free amino acids in the OH radical-induced oxidation of peptides and proteins .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of peptides. It is used to form a peptide (amide) bond to a second amino acid . The compound is also involved in the self-assembly of glycopeptides . The position of the Ala residue in the sequence influences the self-assembly of glycopeptides .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It is known that the compound is used in proteomics research , suggesting that it may have bioavailability in biological systems.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with D-Ala:D-Ala ligase. This interaction inhibits the enzyme, affecting the synthesis of bacterial cell wall peptidoglycan . Additionally, the compound’s influence on the self-assembly of glycopeptides could have implications for the structure and function of these molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s ability to form peptide bonds and self-assemble into glycopeptides may be affected by factors such as pH and temperature . .

Actividad Biológica

Z-D-Ala-Gly-OH, a dipeptide composed of Z-protected D-Alanine and Glycine, has garnered attention in various fields of biochemical research due to its significant biological activities. This article provides a detailed overview of its biological activity, applications, and relevant research findings.

- Molecular Formula : C13H16N2O5

- Molecular Weight : 272.28 g/mol

This compound serves as a building block in peptide synthesis, which is crucial for developing therapeutic agents and understanding protein interactions. Its unique structure contributes to its stability and functionality in various biological systems.

Biological Applications

This compound is utilized in several key areas:

-

Peptide Synthesis :

- Acts as a foundational component for creating more complex peptides.

- Essential for drug development targeting specific biological pathways.

-

Biochemical Research :

- Facilitates studies on enzyme activity and protein interactions.

- Helps elucidate molecular mechanisms underlying various biological processes.

-

Drug Development :

- Plays a role in designing pharmaceuticals that can modulate biological functions.

- Investigated for potential use in therapies targeting metabolic and cardiovascular diseases.

-

Diagnostics :

- Employed in developing diagnostic tools that utilize specific peptide sequences for disease detection.

-

Cosmetic Formulations :

- Incorporated into skincare products due to its beneficial properties for skin health.

Stability and Hydrolysis Resistance

Research indicates that this compound exhibits remarkable stability against hydrolytic cleavage, making it suitable for applications requiring prolonged activity in biological environments. This property is particularly advantageous in pharmaceutical formulations where degradation could compromise efficacy .

Case Studies

- Analgesic Peptides :

- GnRH Analogues :

- Antibacterial Activity :

Data Table: Summary of Key Findings

Aplicaciones Científicas De Investigación

Peptide Synthesis

Z-D-Ala-Gly-OH serves as a crucial building block in the synthesis of peptides. Peptides are essential in drug development due to their roles in biological processes. The use of this compound allows for the creation of peptides with specific functionalities that can be tailored for therapeutic purposes.

- Case Study: Research indicates that the incorporation of this compound into peptide chains can enhance the stability and biological activity of the resulting compounds, making them suitable for various therapeutic applications .

Biochemical Research

In biochemical research, this compound is utilized to study protein interactions and enzyme activity. This dipeptide helps elucidate mechanisms underlying biological processes at a molecular level.

- Example Application: Studies have shown that this compound can modulate enzyme activity, providing insights into metabolic pathways and potential therapeutic targets .

Pharmaceutical Formulations

This compound is incorporated into pharmaceutical formulations to improve the stability and bioavailability of drugs. Its structural properties can enhance drug delivery systems.

- Research Findings: Formulations containing this compound have demonstrated improved pharmacokinetic profiles in preclinical studies, suggesting its potential for enhancing drug efficacy .

Cosmetic Industry

In the cosmetic sector, this compound is valued for its contributions to skin hydration and elasticity. It is often included in skincare products aimed at improving skin texture and appearance.

- Application Insight: The hydrating properties of this compound make it a popular ingredient in moisturizers and anti-aging products .

Food Industry

This compound is explored as a flavor enhancer and nutritional supplement within the food industry. Its amino acid profile can provide health benefits while enhancing the taste of food products.

- Nutritional Benefits: As an amino acid source, this compound can contribute to dietary supplements aimed at improving overall health and wellness .

Summary Table of Applications

| Application Area | Description | Case Studies/Findings |

|---|---|---|

| Peptide Synthesis | Building block for synthesizing bioactive peptides | Enhances stability and activity in therapeutic peptides |

| Biochemical Research | Studies protein interactions and enzyme activity | Modulates enzyme activity; insights into metabolic pathways |

| Pharmaceutical Formulations | Improves drug stability and bioavailability | Enhanced pharmacokinetic profiles in preclinical studies |

| Cosmetic Industry | Contributes to skin hydration and elasticity | Popular ingredient in moisturizers and anti-aging products |

| Food Industry | Used as a flavor enhancer and nutritional supplement | Provides amino acids beneficial for health; enhances taste |

Propiedades

IUPAC Name |

2-[[(2R)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c1-9(12(18)14-7-11(16)17)15-13(19)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,18)(H,15,19)(H,16,17)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBMQRYMCAVZPN-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.